N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide
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Description
“N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide” is a chemical compound that is available from various suppliers . It is a derivative of thiophene, a five-membered heteroaromatic compound .
Synthesis Analysis
The synthesis of similar thiophene derivatives has been reported in the literature . For instance, 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as proton nuclear magnetic resonance (1 H NMR), carbon-13 nuclear magnetic resonance (13 C NMR), and High Resolution Mass Spectrometer (HRMS) .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For example, 3-Bromothianaphthene undergoes Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various chemical databases .Mechanism of Action
Target of Action
Compounds based on the benzo[b]thiophene scaffold have shown potential in inhibiting kinase targets, such as the limk protein family, pim-kinases, and mapk-2 kinase (mk2) .
Mode of Action
Benzo[b]thiophene-based compounds have been identified as inhibitors of limk1, a kinase involved in actin polymerization . These compounds may interact with the kinase’s active site, disrupting its function and thus preventing the metastatic potential of tumor cells where LIMK is over-expressed .
Biochemical Pathways
Benzo[b]thiophene-based compounds have been associated with the disruption of actin polymerization, a crucial process in cell movement and structure . This disruption could potentially affect various downstream effects related to cell migration and tumor metastasis .
Result of Action
Benzo[b]thiophene-based compounds have shown potential in preventing the metastatic potential of tumor cells where limk is over-expressed .
Future Directions
Properties
IUPAC Name |
N-(3-bromophenyl)-N-(3-chloro-1-benzothiophen-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNOS/c16-10-4-3-5-11(8-10)18(9-19)15-14(17)12-6-1-2-7-13(12)20-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKAGXVHYLUMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N(C=O)C3=CC(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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